2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of a pyrrole ring fused with a benzothiazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by its fusion with a benzothiazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
-
Step 1: Synthesis of Pyrrole Ring
Reagents: Aniline derivatives, acetic acid, and oxidizing agents.
Conditions: Refluxing at high temperatures (around 150°C) for several hours.
-
Step 2: Fusion with Benzothiazine
Reagents: 2-methoxyphenyl isothiocyanate, sulfur, and appropriate solvents like dichloromethane.
Conditions: Stirring at room temperature followed by heating to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or aromaticity.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions with various reagents.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. Studies have shown that certain derivatives exhibit antimicrobial and anticancer activities, making them candidates for drug development.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
- 6H-Pyrrolo[3,2-b:4,5-b′]bis[1,4]benzothiazine
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the methoxy group. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity
The compound 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic molecule that integrates a pyrrole and a benzothiazine moiety, distinguished by its methoxyphenyl substituent. This unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C15H12N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The bicyclic structure contributes to its chemical reactivity and interactions with biological targets. Notably, the pyrrole ring plays a significant role in various biochemical processes, while the benzothiazine component enhances pharmacological relevance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties in vitro. Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
The cytotoxicity appears to correlate with the structural features of the compound, particularly the methoxy group which may enhance interaction with cellular targets involved in proliferation and apoptosis.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways through activation of caspases or modulation of Bcl-2 family proteins.
Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a potential pathway for therapeutic action .
Case Studies
Several studies have explored the biological activity of related compounds to draw parallels and enhance understanding:
- Study on Benzothiazine Derivatives : Research on various benzothiazine derivatives has shown a range of biological activities including anti-inflammatory and antimicrobial effects . This context supports the exploration of this compound as a candidate for similar therapeutic applications.
- Synthesis and Testing : A study synthesized several related compounds and evaluated their biological activities against different cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer efficacy .
Synthesis Approaches
Various synthetic methods have been developed to produce this compound. Common methods include:
- Cycloaddition Reactions : Utilizing hetero-Diels–Alder reactions to form complex structures.
- Ring-Contraction Reactions : Employing nucleophiles like amines to modify the bicyclic structure for enhanced biological activity.
These methods emphasize optimizing reaction conditions such as temperature and solvent choice to improve yield and purity.
Properties
Molecular Formula |
C17H12N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-9H-pyrrolo[3,4-b][1,4]benzothiazine-1,3-dione |
InChI |
InChI=1S/C17H12N2O3S/c1-22-12-8-4-3-7-11(12)19-16(20)14-15(17(19)21)23-13-9-5-2-6-10(13)18-14/h2-9,18H,1H3 |
InChI Key |
YVVUACMMKHNZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.